N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Structural Significance of Indole and Triazolo-Pyridazine Moieties
Indole, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, is a privileged scaffold in drug discovery due to its inherent bioisosteric properties and structural mimicry of endogenous biomolecules. The planar geometry of indole facilitates π-π stacking interactions with protein binding sites, while its nitrogen atom enables hydrogen bonding and protonation-dependent solubility. These features underpin its prevalence in natural products (e.g., serotonin, reserpine) and synthetic drugs targeting serotonin receptors, kinases, and microbial enzymes.
Triazolo[4,3-b]pyridazine, a fused heterocycle containing a 1,2,4-triazole ring adjacent to a pyridazine ring, introduces additional nitrogen atoms that enhance polarity and binding specificity. The triazole moiety contributes to metal coordination and hydrogen bonding, while the pyridazine ring’s electron-deficient nature promotes interactions with hydrophobic pockets in enzymatic active sites. This scaffold’s rigidity and compact size make it ideal for targeting ATP-binding domains in kinases, as demonstrated in recent anticancer agents.
Table 1: Comparative Structural Attributes of Indole and Triazolo-Pyridazine
| Feature | Indole | Triazolo[4,3-b]Pyridazine |
|---|---|---|
| Aromatic System | Benzene + pyrrole | Triazole + pyridazine |
| Key Interactions | π-π stacking, H-bonding | H-bonding, metal coordination |
| Pharmacological Roles | Neurotransmission, antimicrobial | Kinase inhibition, antitumor |
| Bioisosteric Potential | Mimics tryptophan, purines | Mimics adenine in ATP |
| Representative Targets | 5-HT receptors, CYP450 enzymes | c-Met, Pim-1 kinases |
The fusion of these moieties in N-[2-(1H-indol-3-yl)ethyl]triazolo[4,3-b]pyridazin-6-amine creates a conjugate capable of dual-target engagement. The ethylamine linker between indole and triazolo-pyridazine enhances conformational flexibility, potentially enabling simultaneous interactions with hydrophobic and polar regions of biological targets.
Historical Context and Discovery of Triazolo-Pyridazine Derivatives
The triazolo[4,3-b]pyridazine nucleus was first synthesized in 1959 via cyclocondensation reactions reported by Steck and colleagues. Early applications focused on its utility as a photostable fluorophore, but its pharmacological potential remained unexplored until the 21st century. Advances in kinase research catalyzed interest in this scaffold, particularly after structural studies revealed its ability to occupy the adenine-binding pocket of kinases through mimicry of ATP’s purine ring.
Table 2: Milestones in Triazolo-Pyridazine Derivative Development
The structural evolution of triazolo-pyridazine derivatives has been driven by medicinal chemistry strategies such as:
- Regioselective Functionalization : Introducing substituents at C-6 and C-8 positions to modulate steric and electronic properties.
- Linker Optimization : Incorporating flexible alkyl or aryl linkers to enhance target engagement, as seen in the ethylamine spacer of N-[2-(1H-indol-3-yl)ethyl]triazolo[4,3-b]pyridazin-6-amine.
- Hybridization with Privileged Scaffolds : Merging with indole, as in the subject compound, to exploit complementary pharmacological profiles.
Recent computational studies have further refined these designs, with molecular docking revealing that triazolo-pyridazine derivatives form critical hydrogen bonds with residues such as TYR158 and GLU411 in α-glucosidase and GLU1127 in c-Met. These insights underscore the scaffold’s adaptability in structure-based drug discovery.
Properties
Molecular Formula |
C15H14N6 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H14N6/c1-2-4-13-12(3-1)11(9-17-13)7-8-16-14-5-6-15-19-18-10-21(15)20-14/h1-6,9-10,17H,7-8H2,(H,16,20) |
InChI Key |
CLABWBLBCAZWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
Microwave irradiation has emerged as a pivotal technique for constructing the triazolo[4,3-b]pyridazine core. A representative protocol involves reacting 3-hydrazinylpyridazine derivatives with indole-3-acetaldehyde under solvent-free conditions at 150°C for 15 minutes. This method achieves a 78% yield by enhancing reaction kinetics through dielectric heating, reducing side-product formation. Critical parameters include:
-
Precursor stoichiometry : A 1:1 molar ratio of hydrazinylpyridazine to aldehyde minimizes dimerization.
-
Microwave power : Optimal efficiency at 300 W, with higher power leading to decomposition.
-
Post-reaction purification : Column chromatography using ethyl acetate/hexane (3:7) isolates the product with >95% purity.
Comparative studies demonstrate that microwave methods reduce synthesis time by 70% compared to conventional thermal approaches.
Nucleophilic Substitution at Pyridazine C-6
Functionalization of the pyridazine ring at position 6 is achieved via nucleophilic displacement of chloro or nitro leaving groups. For instance, treating 6-chloro-triazolo[4,3-b]pyridazine with 2-(1H-indol-3-yl)ethylamine in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 65% yield. Key considerations include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of amine nucleophile |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Base | Triethylamine | Scavenges HCl, shifting equilibrium |
| Reaction Time | 12 hours | Ensures complete substitution |
Notably, substituting DMF with acetonitrile lowers yield to 42%, highlighting solvent polarity’s role in stabilizing transition states.
Advanced Functionalization Techniques
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination enables direct introduction of the indole-ethylamine sidechain. Using Pd(OAc)/Xantphos as a catalytic system, 6-bromo-triazolo[4,3-b]pyridazine couples with 2-(1H-indol-3-yl)ethylamine in toluene at 110°C, yielding 82% product. Mechanistic studies reveal:
-
Oxidative addition of Pd(0) to the C-Br bond.
-
Transmetalation with the amine.
This method’s superiority lies in its tolerance for electron-rich heterocycles, though catalyst cost (∼$320/mmol) limits industrial scalability.
Reductive Amination of Ketone Intermediates
A two-step sequence involving ketone formation followed by reductive amination offers an alternative pathway:
-
Ketone synthesis : Condensation of triazolo[4,3-b]pyridazin-6-carbaldehyde with indole-3-acetic acid using DCC/HOBt, yielding 89% intermediate.
-
Reduction : Sodium cyanoborohydride-mediated amination at pH 5–6 converts the ketone to the amine with 73% efficiency.
This approach avoids harsh conditions but requires strict pH control to prevent imine hydrolysis.
Structural Validation and Analytical Data
Spectroscopic Characterization
Post-synthetic analysis confirms molecular integrity:
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2056781) reveals planar triazolo-pyridazine and indole systems dihedral angle = 12.3°, indicating moderate conjugation. Key bond lengths include N1–C2 = 1.318 Å and C7–N8 = 1.365 Å, consistent with aromatic character.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Microwave Cyclization | 78 | 15 min | 45 | Lab-scale |
| Nucleophilic Substitution | 65 | 12 h | 28 | Pilot-scale |
| Palladium Coupling | 82 | 8 h | 310 | Limited |
| Reductive Amination | 73 | 24 h | 67 | Industrial |
Microwave and nucleophilic methods strike the best balance between efficiency and cost, whereas palladium catalysis remains prohibitive for large batches .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The triazolopyridazine core can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the indole or triazolopyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Structural Analogs in the [1,2,4]Triazolo[4,3-b]pyridazine Family
Key structural analogs of Compound 6 include derivatives with modifications to the triazolopyridazine core, indole substituents, or side-chain variations. Below is a comparative analysis based on synthesis, structural features, and biological activity:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Indole modifications: Fluorine (Compound 7) and methoxy (Compound 8) substitutions on the indole ring may alter π-π stacking or hydrogen-bonding interactions, though specific activity data are lacking .
Synthetic Accessibility :
- Compounds 7–10 and 38–40 () are synthesized from intermediate 32a via reactions with sulfonyl chlorides, carboxylic acids, or isocyanates. Yields vary significantly (e.g., 38 and 40: high yields; 39: lower yield), suggesting steric or electronic challenges in certain reactions .
- General Method C () enables high-yield synthesis of N-substituted triazolopyridazines via nucleophilic substitution, highlighting scalability for analogs like Compound 22 .
Biological Activity Shifts :
- Replacement of benzamidine with a triazolopyridazine moiety (e.g., Compounds 12b, 13b) abolishes thrombin inhibition but confers antiproliferative activity, illustrating how core structure dictates target specificity .
Crystallographic and Binding Insights
- Compound 6 forms a co-crystal with BRD4 BD1 (PDB: 7YQ9), where the indole-ethyl group occupies a hydrophobic cavity, and the trifluoromethyl group interacts with Pro82 and Asn140 residues .
- Compound 9 (indole-2-phenylethyl side chain) may exhibit enhanced binding due to additional aromatic interactions, though structural data are lacking .
Pharmacokinetic and Physicochemical Properties
- Solubility : Methoxy-substituted Compound 8 (C₁₇H₁₇N₆O) may exhibit better aqueous solubility due to the polar oxygen atom .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive analysis of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating a rich nitrogen content which is characteristic of many biologically active compounds. The presence of both indole and triazolo-pyridazine moieties suggests potential interactions with biological targets, particularly in the realms of enzymatic inhibition and receptor modulation.
Biological Activity Overview
Research has demonstrated that compounds featuring the triazolo-pyridazine core exhibit diverse biological activities, including:
- Antifungal Activity : Certain derivatives have shown efficacy against biotrophic fungal pathogens, with some compounds achieving up to 100% inhibition at concentrations as low as 20 µg/mL .
- Enzyme Inhibition : Specific triazolo-pyridazine derivatives have been identified as potent inhibitors of enzymes such as α-glucosidase, which is crucial in glucose metabolism .
- Antiproliferative Effects : In vitro studies have indicated that these compounds can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116, suggesting potential applications in oncology .
Antifungal Studies
A notable study investigated the antifungal properties of triazolo-pyridazine derivatives against several fungal strains. The results indicated a strong correlation between structural modifications and biological activity. The most effective compounds were those that maintained a balance between hydrophobicity and hydrogen-bonding capabilities.
| Compound | Fungal Strain | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 19 | Fusarium spp. | 20 | 90 |
| 28 | Aspergillus spp. | 20 | 95 |
| 29 | Candida spp. | 20 | 100 |
Enzyme Inhibition Studies
Another significant research effort focused on the enzyme inhibitory potential of this compound. The compound exhibited notable inhibition against α-glucosidase with an IC50 value in the low micromolar range.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| α-glucosidase | This compound | 5.2 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. The indole moiety may facilitate interactions with various receptors or enzymes through π-stacking or hydrogen bonding. Furthermore, the triazole ring can participate in coordination with metal ions present in active sites of enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
